REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C(=O)OC)C1)CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
agitated for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture liquid
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture liquid
|
Type
|
TEMPERATURE
|
Details
|
to be cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a solid fraction
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C(=O)OC)C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |